molecular formula C12H14ClN3 B8407478 4-(4-Chloro-phenylamino)-piperidine-4-carbonitrile

4-(4-Chloro-phenylamino)-piperidine-4-carbonitrile

Cat. No.: B8407478
M. Wt: 235.71 g/mol
InChI Key: BWTARRQGVYRCOP-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenylamino)-piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

4-(4-chloroanilino)piperidine-4-carbonitrile

InChI

InChI=1S/C12H14ClN3/c13-10-1-3-11(4-2-10)16-12(9-14)5-7-15-8-6-12/h1-4,15-16H,5-8H2

InChI Key

BWTARRQGVYRCOP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-Benzyl-4-(4-chloro-phenylamino)-piperidine-4-carbonitrile (163 mg, 0.5002 mmol) in dichloroethane (5 ml) was added 1-chloroethyl chloroformate (65 μl, 0.600 mmol). The mixture was heated to reflux and stirred under N2. After 1 hour 15 minutes, an additional 86 μl (0.800 mmol) of the chloroformate was added to the reaction and stirred for an additional 2 hours at reflux. After cooling to room temperature the reaction was concentrated under reduced pressure. To this residue was added methanol (5 ml) and the reaction was heated at reflux for 2 hours. Next, the reaction was allowed to cool to room temperature and concentrated under reduced pressure. The residue was diluted with ethyl acetate and water. The organic layer was removed and sodium hydroxide (1N) was added to the aqueous layer until pH≈9. The aqueous layer was extracted with ethyl acetate 2 times and dried over magnesium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (84 mg, 71%).
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
65 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step Two
Yield
71%

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